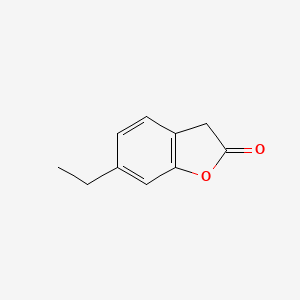
6-Ethylbenzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds consisting of fused benzene and furan rings.
Preparation Methods
The synthesis of 6-Ethylbenzofuran-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-ethylphenol with an appropriate reagent can lead to the formation of the benzofuran ring . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Ethylbenzofuran-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids .
Scientific Research Applications
6-Ethylbenzofuran-2(3H)-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives are known for their anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These compounds have attracted significant attention for their potential as natural drug lead compounds . In the industry, this compound is used in the synthesis of various materials and chemicals .
Mechanism of Action
The mechanism of action of 6-Ethylbenzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by interacting with enzymes and receptors involved in various biological processes . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
6-Ethylbenzofuran-2(3H)-one can be compared with other similar compounds such as 2-Ethylbenzofuran and 3-Ethylbenzofuran. While these compounds share a similar core structure, their chemical properties and biological activities can vary significantly .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-7-3-4-8-6-10(11)12-9(8)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
XECYXYYIDSZKTN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC(=O)O2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


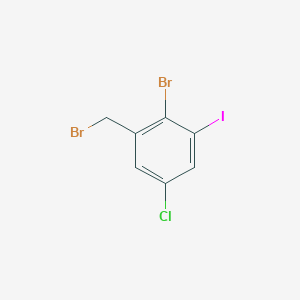
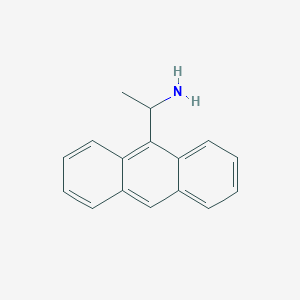
![6-Hydroxy-3-(trifluoromethyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B12853635.png)




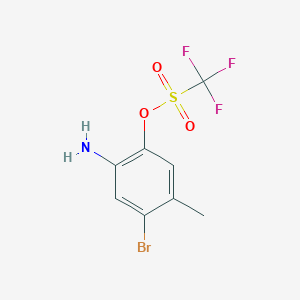
![rel-N-(1-((1R,3R)-3-Hydroxycyclohexyl)-5-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12853654.png)
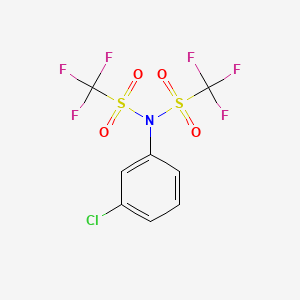
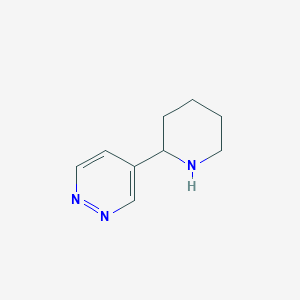
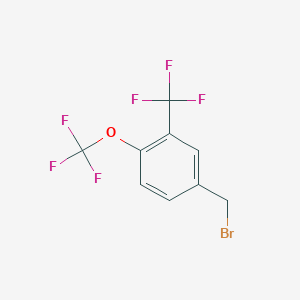
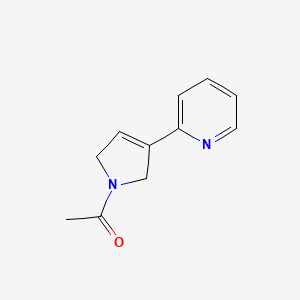
![5-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12853680.png)
